molecular formula C17H19Cl2NO B1385431 N-(4-Butoxybenzyl)-2,3-dichloroaniline CAS No. 1036512-47-6

N-(4-Butoxybenzyl)-2,3-dichloroaniline

Cat. No. B1385431
CAS RN: 1036512-47-6
M. Wt: 324.2 g/mol
InChI Key: VYTKMFCBQWUVKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(4-Butoxybenzyl)-2,3-dichloroaniline” could potentially involve the use of 4-Butoxybenzyl alcohol as a starting material . This compound has been used in the synthesis of various other compounds such as 3-(4-butoxyphenyl)-1-phenylpropan-1-ol and 3-(4-butoxyphenyl)-1-phenylpropan-1-one .

Scientific Research Applications

Chemical Synthesis and Molecular Studies

N-(4-Butoxybenzyl)-2,3-dichloroaniline and its derivatives have been studied extensively in the field of chemical synthesis. For example, the molecular and crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline, a related compound, was analyzed to understand its properties in liquid crystals (Thyen, Heineman, & Zugenmaier, 1994). Similarly, the synthesis and study of related compounds, such as 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide, have been conducted to explore their antimicrobial activity (Patel, Nimavat, Vyas, & Patel, 2011).

Biological and Environmental Impact

Studies have also focused on the environmental and biological impacts of compounds like N-(4-Butoxybenzyl)-2,3-dichloroaniline. For example, the aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene, which are intermediates in the production of dichloroanilines, was investigated to understand the potential for bioremediation of contaminated sites (Palatucci, Waidner, Mack, & Spain, 2019). Additionally, the detoxification pathways of 3,4-dichloroaniline in different plant species, such as Arabidopsis and soybean, have been characterized to understand how plants metabolize and export these chemicals (Lao, Loutre, Brazier, Coleman, Cole, Edwards, & Theodoulou, 2003).

Application in Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Compounds structurally similar to N-(4-Butoxybenzyl)-2,3-dichloroaniline have been studied for their potential as corrosion inhibitors. For instance, N-2-methylbenzylidene-4-antipyrineamine has been explored for its effectiveness in preventing mild steel corrosion in acidic environments (Aziz, Abdulkareem, Annon, Hanoon, Al-Kaabi, Shaker, Alamiery, Isahak, & Takriff, 2022).

properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-2,3-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-2-3-11-21-14-9-7-13(8-10-14)12-20-16-6-4-5-15(18)17(16)19/h4-10,20H,2-3,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTKMFCBQWUVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Butoxybenzyl)-2,3-dichloroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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